molecular formula C11H8N2 B1246383 3-[(E)-2-isocyanoethenyl]-1H-indole

3-[(E)-2-isocyanoethenyl]-1H-indole

Cat. No. B1246383
M. Wt: 168.19 g/mol
InChI Key: JQMYMZZLIOIXEO-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-isocyanovinyl)indole is an isocyanide that is indole which is substituted at position 3 by a 2-isocyanovinyl group. The Z isomer has been isolated from a Pseudomonas species and has antibacterial properties. It is a member of indoles, an isocyanide and an olefinic compound.

Scientific Research Applications

Corrosion Inhibition

3-[(E)-2-isocyanoethenyl]-1H-indole derivatives, particularly 3-amino alkylated indoles, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies show that such compounds inhibit corrosion by adsorbing onto the steel surface, with efficiency influenced by the ring size of the amino group. The adsorption obeys the Langmuir adsorption isotherm, as evidenced by gravimetric, electrochemical, and surface morphology analyses (Verma et al., 2016).

Organic Synthesis

Indole derivatives, including those related to 3-[(E)-2-isocyanoethenyl]-1H-indole, are utilized in organic synthesis, particularly in the preparation of bis(indolyl)methanes. This process involves the reaction of carbonyl compounds with 1H-indole, catalyzed by trityl chloride, under solvent-free conditions. The synthesis demonstrates the versatility of indole derivatives in pharmaceutical chemistry (Khalafi‐Nezhad et al., 2008).

Pharmaceutical Chemistry

3-[(E)-2-isocyanoethenyl]-1H-indole derivatives show significant potential in pharmaceutical chemistry. For instance, specific indole derivatives have demonstrated anticancer properties, with notable efficacy in inhibiting cancer cell lines and specific enzyme isozymes. This highlights their potential as leads in the design of new anticancer drugs (Yılmaz et al., 2020).

Photophysical Studies

Certain indole derivatives synthesized from β-brominated dehydroamino acids display notable photophysical properties. These compounds, exhibiting high fluorescence quantum yields and solvent sensitivity, are explored as potential fluorescent probes. This demonstrates the application of indole derivatives in developing new materials for optical and electronic applications (Pereira et al., 2010).

Antimicrobial and Antioxidant Activities

Indole derivatives synthesized using various chemical processes have been evaluated for their antimicrobial and antioxidant activities. These studies contribute to the understanding of the biodynamic properties of indole compounds and their potential use in developing new pharmaceuticals and therapeutic agents (Basavarajaiah & Mruthyunjayaswamy, 2009).

properties

Product Name

3-[(E)-2-isocyanoethenyl]-1H-indole

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

3-[(E)-2-isocyanoethenyl]-1H-indole

InChI

InChI=1S/C11H8N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H/b7-6+

InChI Key

JQMYMZZLIOIXEO-VOTSOKGWSA-N

Isomeric SMILES

[C-]#[N+]/C=C/C1=CNC2=CC=CC=C21

Canonical SMILES

[C-]#[N+]C=CC1=CNC2=CC=CC=C21

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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